molecular formula C96H72Fe2N8O-6 B1496956 I-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)

I-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)

Cat. No.: B1496956
M. Wt: 1465.3 g/mol
InChI Key: FXSDBYPIYRDPCJ-UHFFFAOYSA-N
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Description

I-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) is a complex compound that belongs to the family of porphyrins. Porphyrins are organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This specific compound is characterized by its iron center and four methylphenyl groups attached to the porphyrin ring, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) typically involves the following steps:

    Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and an aldehyde, such as 4-methylbenzaldehyde, under acidic conditions.

    Metalation: The synthesized porphyrin is then reacted with an iron salt, such as iron(II) chloride, in the presence of a base to form the iron-porphyrin complex.

    Oxidation: The iron-porphyrin complex is oxidized to achieve the desired oxidation state of the iron center.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Porphyrin: Large-scale condensation reactions are carried out in industrial reactors.

    Efficient Metalation: High-efficiency metalation techniques are employed to ensure maximum yield.

    Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

I-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) undergoes various chemical reactions, including:

    Oxidation: The iron center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The methylphenyl groups can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of higher oxidation state iron complexes.

    Reduction: Formation of lower oxidation state iron complexes.

    Substitution: Formation of substituted porphyrin derivatives.

Scientific Research Applications

I-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.

    Biology: Studied for its role in mimicking biological systems, such as hemoglobin and cytochromes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Employed in the development of sensors and as a component in materials science.

Mechanism of Action

The mechanism of action of I-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) involves its ability to coordinate with various substrates through its iron center. The iron center can undergo redox reactions, facilitating electron transfer processes. This makes it an effective catalyst in oxidation and reduction reactions. The porphyrin ring provides a stable framework that supports these reactions.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar structure but with carboxyphenyl groups instead of methylphenyl groups.

    5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxyphenyl groups, leading to different electronic properties.

    5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: Sulfonatophenyl groups provide different solubility and reactivity.

Uniqueness

I-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) is unique due to its specific combination of iron and methylphenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in catalytic applications and in mimicking biological systems.

Properties

Molecular Formula

C96H72Fe2N8O-6

Molecular Weight

1465.3 g/mol

IUPAC Name

iron;oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2

InChI Key

FXSDBYPIYRDPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Fe].[Fe]

Origin of Product

United States

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